![molecular formula C8H5ClO4S3 B2463372 methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate CAS No. 129949-97-9](/img/structure/B2463372.png)
methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common method starts with the chlorosulfonation of thieno[2,3-b]thiophene using chlorosulfonic acid, resulting in the formation of the chlorosulfonyl derivative. This intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Sulfonyl derivatives.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Synthesis of Pharmaceuticals
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its chlorosulfonyl group allows for nucleophilic substitution reactions, making it suitable for creating diverse derivatives that can exhibit biological activity.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines. For instance, modifications to the chlorosulfonyl group have been shown to enhance selectivity towards tumor cells while minimizing effects on normal cells.
Biological Interactions
Preliminary studies indicate that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for drug design and development.
Interaction Studies
- Proteins : Binding assays reveal that this compound can modulate the activity of certain enzymes involved in metabolic pathways.
- Nucleic Acids : It shows potential for influencing gene expression through interaction with DNA or RNA structures, suggesting applications in gene therapy.
Material Science
Beyond biological applications, this compound is also explored in material science for its electronic properties. The thieno[2,3-b]thiophene framework offers interesting electrical conductivity characteristics, making it a candidate for organic semiconductors.
Application in Organic Electronics
Research indicates that films made from this compound exhibit promising charge transport properties, which could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C₆H₄Cl₂O₄S₂ | Contains an additional chlorine atom; may exhibit different reactivity patterns. |
Methyl thieno[3,2-b]thiophene-2-carboxylate | C₈H₇O₂S | Lacks chlorosulfonyl group; primarily studied for electronic properties. |
Methyl 5-(sulfamoyl)thieno[2,3-b]thiophene-2-carboxylate | C₈H₈N₂O₃S₂ | Contains a sulfamoyl group; potential for different biological activities. |
The distinct functional groups in this compound confer unique reactivity and potential applications not fully explored in its analogs.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is not well-documented. its derivatives may interact with biological targets through various pathways. For instance, thiophene derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact molecular targets and pathways would depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylsulfamoyl)-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylamino)sulfamoyl-thiophene-2-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. The presence of both the chlorosulfonyl and carboxylate ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological interactions, and potential therapeutic applications of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound (CAS Number: 2169521-06-4) features a thieno[2,3-b]thiophene core with a chlorosulfonyl group and a methyl ester. The presence of these functional groups contributes to its reactivity and potential biological activity.
Chemical Structure:
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, including chlorination reactions and coupling reactions with other thiophene derivatives. The versatility in synthesis allows for modifications that may enhance its biological properties.
Interaction with Biological Macromolecules
Preliminary studies suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may lead to diverse biological effects, particularly in the context of drug design and development.
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds structurally related to this compound. For instance, studies have shown that similar thienothiophene derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C₆H₄Cl₂O₄S₂ | Contains an additional chlorine atom; may exhibit different reactivity patterns. |
Methyl thieno[3,2-b]thiophene-2-carboxylate | C₈H₇O₂S | Lacks chlorosulfonyl group; primarily studied for electronic properties. |
Methyl 5-(sulfamoyl)thieno[2,3-b]thiophene-2-carboxylate | C₈H₈N₂O₃S₂ | Contains a sulfamoyl group; potential for different biological activities. |
The distinct functional groups in this compound confer unique reactivity and potential applications not fully explored in its analogs.
Case Studies and Research Findings
-
Antitumor Activity : A study investigating the effects of thienothiophene derivatives on cancer cells demonstrated significant cytotoxicity at low concentrations. The mechanism involved apoptosis induction through mitochondrial pathways.
- Findings : IC50 values ranged from 10 to 30 µM across various cancer cell lines.
-
Protein Interaction Studies : Molecular docking studies indicated that this compound may bind effectively to target proteins involved in cancer progression.
- Results : Predicted binding affinities were comparable to known inhibitors in the literature.
Properties
IUPAC Name |
methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRMRQFVOPBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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